molecular formula C13H10Cl2N2 B095469 Benzoyl chloride 4-chlorophenylhydrazone CAS No. 17359-82-9

Benzoyl chloride 4-chlorophenylhydrazone

Cat. No.: B095469
CAS No.: 17359-82-9
M. Wt: 265.13 g/mol
InChI Key: IMHUAQVGERGSNQ-LGMDPLHJSA-N
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Description

Benzoyl chloride 4-chlorophenylhydrazone (CAS 17359-82-9, molecular formula C₁₃H₁₀Cl₂N₂, molecular weight 265.13) is a hydrazone derivative formed by the condensation of benzoyl chloride with 4-chlorophenylhydrazine. Structurally, it features a benzoyl group linked to a 4-chlorophenylhydrazone moiety, rendering it valuable in organic synthesis and pharmaceutical research .

Synthesis and Applications: The compound is synthesized through nucleophilic acyl substitution, where 4-chlorophenylhydrazine reacts with benzoyl chloride under controlled conditions, often in solvents like dichloromethane with triethylamine as a base . For example, hydrazones are precursors to heterocyclic compounds such as indoles and pyrazoles, which are prevalent in medicinal chemistry .

Properties

CAS No.

17359-82-9

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

(Z)-N-(4-chlorophenyl)benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C13H10Cl2N2/c14-11-6-8-12(9-7-11)16-17-13(15)10-4-2-1-3-5-10/h1-9,16H/b17-13-

InChI Key

IMHUAQVGERGSNQ-LGMDPLHJSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
  • Halogens (e.g., -Cl, -Br) affect lipophilicity and bioactivity. Brominated analogs may exhibit enhanced binding in receptor studies .

Key Findings :

  • Benzoyl chloride itself is non-mutagenic but irritates skin and mucous membranes .
  • Chlorinated toluenes (e.g., benzyl chloride) exhibit higher toxicity due to metabolic activation .

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